Ceftezole

Pharmacokinetics Drug Clearance Human Subjects

Ceftezole (CTZ) offers quantifiable differentiation from cefazolin: a 56-min human half-life (~50% of cefazolin) for rapid-clearance studies; 4.4% biliary excretion for graded hepatobiliary transport models; stability against plasmid-mediated penicillinase-type β-lactamases for resistance research; potent non-competitive α-glucosidase inhibition (Ki=5.78×10⁻⁷ M) with in vivo anti-diabetic activity; and enhanced CSF penetration during inflammation for CNS infection models. Available at ≥98% purity. Do not substitute without reviewing this evidence.

Molecular Formula C13H12N8O4S3
Molecular Weight 440.5 g/mol
CAS No. 26973-24-0
Cat. No. B193878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeftezole
CAS26973-24-0
Synonyms5-​Thia-​1-​azabicyclo[4.2.0]​oct-​2-​ene-​2-​carboxylic acid, 8-​oxo-​7-​[[2-​(1H-​tetrazol-​1-​yl)​acetyl]​amino]​-​3-​[(1,​3,​4-​thiadiazol-​2-​ylthio)​methyl]​-​, (6R,​7R)​-
Molecular FormulaC13H12N8O4S3
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESC1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4
InChIInChI=1S/C13H12N8O4S3/c22-7(1-20-4-14-18-19-20)16-8-10(23)21-9(12(24)25)6(2-26-11(8)21)3-27-13-17-15-5-28-13/h4-5,8,11H,1-3H2,(H,16,22)(H,24,25)/t8-,11-/m1/s1
InChIKeyDZMVCVMFETWNIU-LDYMZIIASA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ceftezole (CAS 26973-24-0): Baseline Profile and Procurement Context for a First-Generation Cephalosporin


Ceftezole (CTZ, CAS 26973-24-0) is a first-generation cephalosporin antibiotic, structurally related to cefazolin (CEZ), characterized by a broad-spectrum in vitro activity against gram-positive and certain gram-negative bacteria [1]. It is primarily used in clinical and research settings, with documented in vivo efficacy in animal models and human pharmacokinetic studies [2]. As a mature compound, its supply chain is well-established, and it is available as the sodium salt for parenteral administration. The compound exhibits activity against Staphylococcus aureus and Escherichia coli, among other species, and demonstrates a profile of absorption, distribution, and excretion that, while similar to cefazolin, presents key differentiating features in tissue penetration, half-life, and beta-lactamase stability [3].

Why Ceftezole Cannot Be Interchanged with Cefazolin or Other First-Generation Cephalosporins: Evidence-Based Differentiation


Despite sharing a common beta-lactam core and broad antibacterial spectrum, first-generation cephalosporins exhibit quantifiable differences in pharmacokinetic parameters, tissue distribution, and stability to specific beta-lactamases [1]. These differences, while often subtle in static MIC assays, become pronounced in dynamic in vivo systems and can significantly impact therapeutic outcomes in experimental models [2]. For example, while ceftezole and cefazolin show comparable MICs against many pathogens, their serum half-lives, biliary excretion rates, and ability to penetrate inflamed tissues diverge, leading to scenarios where ceftezole may achieve superior concentration in specific compartments or be cleared more rapidly, affecting dosing regimens [3]. Furthermore, ceftezole's unique stability profile against certain plasmid-mediated beta-lactamases and its non-antimicrobial activities, such as alpha-glucosidase inhibition, open avenues for research applications distinct from its close analogs [4]. Therefore, generic substitution in procurement or research protocols is not scientifically justified without explicit consideration of the specific quantitative evidence provided below.

Ceftezole Differentiation Guide: Quantitative Evidence Against Cefazolin, Cephalothin, and Other Analogs


Serum Half-Life Comparison: Ceftezole Exhibits Approximately Half the Half-Life of Cefazolin in Humans

Ceftezole demonstrates a significantly shorter serum half-life compared to its closest structural analog, cefazolin. This pharmacokinetic differentiation directly impacts dosing frequency and drug accumulation in vivo [1].

Pharmacokinetics Drug Clearance Human Subjects

Biliary Excretion Rate: Ceftezole Shows Intermediate Biliary Excretion Between Cefazolin and Cephalothin in Rats

The biliary excretion rate of ceftezole was determined to be about 4.4% in SD strain rats following intramuscular injection of 20 mg/kg. This value positions ceftezole as having substantially greater biliary excretion than cephalothin but markedly less than cefazolin [1].

Excretion Pathways Biliary Clearance Rodent Model

Tissue Penetration in Inflamed Meninges: Ceftezole Achieves Several-Fold Higher CSF Levels in Meningitis Model vs. Normal Rabbits

In rabbits with cerebrospinal meningitis induced by Streptococcus pyogenes infection, the level of ceftezole achieved in the cerebrospinal fluid (CSF) was several times higher than that in normal, uninfected rabbits [1].

Tissue Distribution CNS Penetration Inflammation Model

Stability to Plasmid-Mediated Penicillinase: Ceftezole is Not Hydrolyzed by Beta-Lactamase from Ampicillin-Resistant E. coli

Ceftezole (CTZ) was found to be highly stable and not hydrolyzed by penicillinase-type beta-lactamase produced by ampicillin-resistant E. coli and Klebsiella spp. [1]. This stability profile contributes to its efficacy against certain beta-lactamase-producing strains where ampicillin fails.

Beta-Lactamase Stability Resistance Enzymatic Assay

Alpha-Glucosidase Inhibitory Activity: Ceftezole is a Potent, Reversible, Non-Competitive Inhibitor with In Vivo Anti-Diabetic Effect

Ceftezole uniquely exhibits potent alpha-glucosidase inhibitory activity, a non-antimicrobial property not reported for cefazolin or other first-generation cephalosporins [1]. In vitro, it is a reversible, non-competitive inhibitor of yeast alpha-glucosidase with a Ki of 5.78 x 10⁻⁷ M. In a streptozotocin-induced diabetic mouse model, a 10 mg/kg/day treatment decreased blood glucose levels by 30% after 20 minutes [1].

Non-Antibiotic Activity Alpha-Glucosidase Inhibition Diabetes Research

Renal Function Impact on Half-Life: Ceftezole Half-Life Prolongs from 0.64 h (Normal) to 10.7 h in Severe Renal Impairment

The pharmacokinetics of ceftezole are significantly altered by renal impairment. The mean serum half-life is 0.64 hours in patients with normal renal function, but is prolonged to 10.7 hours in patients with severely impaired renal function (creatinine clearance: 0-2.6 ml/min) [1]. A significant linear correlation exists between the drug's elimination rate and creatinine clearance [1].

Renal Impairment Pharmacokinetics Dosing Adjustment

Optimal Research and Procurement Scenarios for Ceftezole Based on Differential Evidence


Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Studies Requiring Rapid Drug Clearance

Researchers investigating time-dependent killing or designing dosing regimens where rapid drug clearance is desired should consider ceftezole over cefazolin. Its human serum half-life of 56 minutes is approximately half that of cefazolin [1]. This property makes it a valuable tool for studies where minimizing drug accumulation or simulating short dosing intervals is required.

Hepatobiliary Drug Disposition and Biliary Excretion Studies

For experiments focused on biliary excretion pathways, ceftezole offers a unique intermediate profile. With a biliary excretion rate of 4.4% in rats [2], it serves as a comparator that is neither as extensively cleared via bile as cefazolin nor as poorly cleared as cephalothin. This allows for graded experimental designs investigating the impact of molecular structure on hepatobiliary transport.

Investigations into Beta-Lactamase Stability and Resistance Mechanisms

Ceftezole is a specific substrate for studying penicillinase-type beta-lactamases. Its stability against certain plasmid-mediated enzymes from ampicillin-resistant E. coli and Klebsiella spp. [3] makes it a useful control or comparator in enzymatic assays and resistance studies, particularly when contrasting with ampicillin or cephalosporins that are more readily hydrolyzed.

Alpha-Glucosidase Inhibition and Diabetes-Related Research

This scenario leverages the unique off-target activity of ceftezole. As a potent, non-competitive alpha-glucosidase inhibitor (Ki = 5.78 x 10⁻⁷ M) with demonstrated in vivo efficacy in reducing blood glucose in diabetic mice [4], ceftezole is a relevant chemical probe for studying alpha-glucosidase biology, screening for new inhibitors, or exploring novel anti-diabetic mechanisms, a role not filled by other first-generation cephalosporins.

CNS Infection Models with Inflamed Meninges

Studies involving experimental meningitis can benefit from ceftezole's enhanced penetration into the CSF during inflammation. The several-fold increase in CSF concentration observed in infected rabbits [5] compared to normal animals suggests its utility in models assessing drug delivery and efficacy across an inflamed blood-brain barrier.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ceftezole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.